Bodipy 576/589 is a bright red fluorescent dye that belongs to the class of boron dipyrromethene compounds. It exhibits significant fluorescence properties, characterized by an excitation peak at approximately 573 nm and an emission peak around 592 nm. This compound is particularly noted for its high extinction coefficient and fluorescence quantum yield, making it an effective tool for various fluorescence-based applications. It is relatively insensitive to changes in solvent polarity and pH, which enhances its utility in biological and chemical assays .
The dye is commonly available as a N-hydroxysuccinimide ester, which facilitates its conjugation to proteins, antibodies, and other biomolecules containing primary amines. This reactivity allows for the creation of stable fluorescent conjugates that can be used in a variety of experimental contexts, including microscopy and flow cytometry .
Bodipy 576/589 primarily participates in reactions involving the formation of amide bonds with primary amines. The N-hydroxysuccinimide ester form reacts readily with amino groups present on proteins or other biomolecules, resulting in the formation of stable amide linkages. This reaction is crucial for labeling biomolecules for fluorescence imaging or assays .
In addition to amine coupling, Bodipy dyes can undergo photo
Bodipy 576/589 exhibits notable biological activity due to its high cell permeability and hydrophobic nature. These properties make it suitable for staining cellular structures like membranes and lipids. The dye's bright fluorescence allows for effective visualization in various biological assays, including fluorescence microscopy and flow cytometry. Its long excited-state lifetime (typically around 5 nanoseconds) contributes to its utility in fluorescence polarization assays, enabling researchers to study molecular interactions and dynamics within cells .
The synthesis of Bodipy 576/589 typically involves the following steps:
Bodipy 576/589 has a wide range of applications in scientific research:
Studies involving Bodipy 576/589 often focus on its interactions with biomolecules. The dye's ability to form stable conjugates with proteins enables researchers to investigate protein localization, interactions, and dynamics within living cells. Additionally, its hydrophobic properties allow it to interact with lipid membranes, providing insights into membrane dynamics and organization .
Bodipy 576/589 shares similarities with several other fluorescent dyes but stands out due to its unique spectral properties and hydrophobicity. Below is a comparison with similar compounds:
Compound Name | Excitation Peak (nm) | Emission Peak (nm) | Key Features |
---|---|---|---|
Rhodamine Red | ~570 | ~620 | High water solubility; widely used in microscopy |
Alexa Fluor 568 | ~578 | ~603 | Brightness; broad range of applications |
Bodi Fluor 576/589 | ~575 | ~588 | High cell permeability; similar structure |
BDP 558/568 | ~558 | ~568 | Yellow emission; suitable for peptide synthesis |
Bodipy 576/589's unique properties include its high extinction coefficient, stability under varying pH conditions, and exceptional hydrophobicity, making it particularly effective for specific applications like lipid staining and membrane studies .
The NHS ester derivative of BODIPY 576/589 is the most widely used reagent for conjugating the dye to primary and secondary amines in biomolecules. The reaction involves nucleophilic attack by the amine group on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This method is highly efficient in polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where the dye exhibits solubility up to 50 mg/mL.
The conjugation process typically requires a molar excess of the NHS ester (1.5–2.5 equivalents) relative to the target amine to ensure complete labeling. Reaction conditions are mild, often conducted at room temperature for 1–4 hours, with purification achieved via size-exclusion chromatography or dialysis. The resulting conjugates retain the photophysical properties of BODIPY 576/589, including a molar extinction coefficient of 98,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.85–0.90. Applications include labeling antibodies, amine-modified oligonucleotides, and lipid-binding proteins for fluorescence polarization assays.
BODIPY 576/589 functionalized with azide or alkyne groups enables conjugation via CuAAC, a [3+2] cycloaddition reaction catalyzed by Cu(I). The azide-bearing derivative reacts with terminal alkynes in the presence of a copper catalyst (e.g., CuSO₄ with sodium ascorbate) to form a 1,2,3-triazole linkage. This method is particularly useful for labeling biomolecules in aqueous buffers at physiological pH, with reaction times ranging from 30 minutes to 2 hours.
A key advantage of CuAAC is its orthogonality to NHS ester chemistry, allowing sequential labeling of multiple targets. For example, BODIPY 576/589-azide has been conjugated to alkyne-modified dendrimers for intracellular lipid droplet imaging, achieving labeling efficiencies exceeding 90%. However, copper toxicity limits its use in live-cell systems, necessitating extensive post-reaction purification to remove residual catalysts.
SPAAC circumvents copper toxicity by employing strained cyclooctynes (e.g., dibenzocyclooctynes) that react with azides via a catalyst-free mechanism. BODIPY 576/589-azide derivatives undergo rapid cycloaddition with strained alkynes at room temperature, achieving completion within 10–60 minutes in aqueous or organic media. This method is biocompatible, making it suitable for live-cell labeling and in vivo applications.
Recent studies demonstrate the use of SPAAC to conjugate BODIPY 576/589 to cyclooctyne-modified serum albumin, yielding probes with enhanced circulation half-lives for intravital imaging. The reaction’s bioorthogonality also facilitates multiplexed labeling when combined with NHS ester chemistry, as evidenced by dual-labeling experiments targeting lipid membranes and intracellular proteins.
The choice of conjugation methodology depends on reaction efficiency, biocompatibility, and application-specific requirements. The following table summarizes key parameters:
Parameter | NHS Ester | CuAAC | SPAAC |
---|---|---|---|
Reaction Time | 1–4 hours | 0.5–2 hours | 0.2–1 hour |
Catalyst Required | None | Cu(I) | None |
Solvent Compatibility | Organic | Aqueous | Aqueous/Organic |
Biocompatibility | Moderate | Low | High |
Typical Yield | 85–95% | 75–90% | 90–98% |
NHS ester conjugation remains the gold standard for amine-rich targets due to its simplicity and high yields. CuAAC offers faster kinetics but requires toxic catalysts, whereas SPAAC provides rapid, bioorthogonal labeling at the expense of higher reagent costs.